Tert-butyl 2-(aminomethyl)butanoate
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Overview
Description
Tert-butyl 2-(aminomethyl)butanoate is an organic compound with the molecular formula C9H19NO2. It is a derivative of butanoic acid, where the carboxyl group is esterified with a tert-butyl group and the alpha carbon is substituted with an aminomethyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-(aminomethyl)butanoate can be synthesized through a multi-step process starting from butanoic acid. The general synthetic route involves the following steps:
Esterification: Butanoic acid is reacted with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form tert-butyl butanoate.
Aminomethylation: The tert-butyl butanoate is then subjected to aminomethylation using formaldehyde and ammonia or a primary amine under basic conditions to introduce the aminomethyl group at the alpha position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(aminomethyl)butanoate undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are common reducing agents.
Substitution: Nucleophiles like halides, thiols, or amines can be used in the presence of a base or under neutral conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of tert-butyl 2-(hydroxymethyl)butanoate.
Substitution: Formation of various substituted butanoates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-(aminomethyl)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: It serves as a building block for the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(aminomethyl)butanoate involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active carboxylate form, which can further participate in biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(hydroxymethyl)butanoate: Similar structure but with a hydroxyl group instead of an amino group.
Tert-butyl 2-(methylamino)butanoate: Contains a methylamino group instead of an aminomethyl group.
Tert-butyl 2-(aminomethyl)propanoate: Similar structure but with a propanoate backbone.
Uniqueness
Tert-butyl 2-(aminomethyl)butanoate is unique due to the presence of both an ester and an aminomethyl group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-5-7(6-10)8(11)12-9(2,3)4/h7H,5-6,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYKVBSBWJNBCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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